N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound is a derivative of thiadiazole, which is a type of heterocyclic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The molecule also contains a chlorophenyl group, a hydroxypropyl group, and a propyl group attached to the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring, the chlorophenyl group, and the hydroxypropyl group . These groups could participate in various chemical reactions, depending on the conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the polar hydroxypropyl group and the nonpolar propyl group .Scientific Research Applications
Synthesis and Antimicrobial Activity
Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents reveals the potential of thiadiazole derivatives in combating microbial infections. These compounds exhibited moderate activity against pathogenic bacteria and fungi, highlighting their potential as leads for the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Antiviral and Antitumor Applications
Another study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides unveiled that certain derivatives possess anti-tobacco mosaic virus activity. This suggests the potential use of thiadiazole derivatives in developing antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Corrosion Inhibition
Thiadiazole derivatives also find applications in corrosion inhibition, as demonstrated in a study investigating new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel. This research not only highlights the chemical versatility of thiadiazole derivatives but also their potential in industrial applications, particularly in protecting metals against corrosion (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).
Future Directions
Mechanism of Action
Target of Action
Many compounds interact with specific proteins or enzymes in the body, altering their function. These targets can be receptors, ion channels, or enzymes involved in critical biochemical pathways .
Mode of Action
The compound might bind to its target, changing the target’s shape or activity. This can either enhance or inhibit the target’s function, leading to various downstream effects .
Biochemical Pathways
The compound could affect multiple biochemical pathways, depending on its targets. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. Factors such as solubility, stability, and molecular size can influence these processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to alterations in cell growth or survival .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-2-4-12-14(22-19-18-12)15(21)17-8-7-13(20)10-5-3-6-11(16)9-10/h3,5-6,9,13,20H,2,4,7-8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIZWDBHLCYUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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